molecular formula C11H14F2O3Si B14023801 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid

Cat. No.: B14023801
M. Wt: 260.31 g/mol
InChI Key: FMWUDMBUMWKTFC-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C11H14F2O3Si. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoic acid and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,3-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoic acid can be reduced to a benzyl alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-5-methoxybenzoic acid: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.

    2,3-Difluoro-4-(trimethylsilyl)benzoic acid: Lacks the methoxy group, which can influence its electronic properties.

    3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Has a different substitution pattern, affecting its chemical behavior.

Uniqueness

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is unique due to the combination of fluorine, methoxy, and trimethylsilyl groups on the benzoic acid core. This unique combination imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications.

Properties

Molecular Formula

C11H14F2O3Si

Molecular Weight

260.31 g/mol

IUPAC Name

2,3-difluoro-5-methoxy-4-trimethylsilylbenzoic acid

InChI

InChI=1S/C11H14F2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5H,1-4H3,(H,14,15)

InChI Key

FMWUDMBUMWKTFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)[Si](C)(C)C

Origin of Product

United States

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